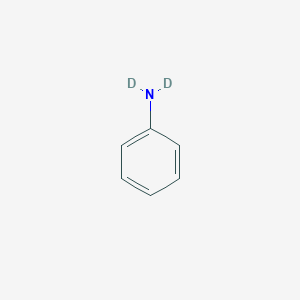

N,N-Dideuterioaniline

Descripción general

Descripción

N,N-Dideuterioaniline is a deuterated derivative of aniline, where the hydrogen atoms on the nitrogen are replaced with deuterium. This substitution enhances the compound’s stability and alters its physicochemical properties, making it a valuable tool in scientific research. Aniline itself is a widely used chemical in the pharmaceutical, dye, and polymer industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dideuterioaniline can be synthesized through the deuteration of aniline. This process involves substituting the hydrogen atoms in aniline with deuterium. The preparation methods can be classified into two types:

Direct Synthesis with Perdeuterated Reactants: This method uses perdeuterated solvents, reagents, catalysts, and atmosphere, which increases the production cost but affords highly pure deuterides.

Deuteration of Corresponding Hydrides: This method involves substituting the hydrogen atoms in the corresponding hydrides with deuterium.

Industrial Production Methods: Industrial production of this compound typically involves the direct high-temperature deuteration method, where deuterium gas reacts with aniline at high temperatures. This method is efficient, scalable, and introduces fewer impurities .

Análisis De Reacciones Químicas

N,N-Dideuterioaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Major Products:

This compound N-oxides: Formed through oxidation reactions.

Deuterated Amines: Formed through reduction reactions.

Substituted Anilines: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

N,N-Dideuterioaniline serves as an important building block in the synthesis of pharmaceuticals. The incorporation of deuterium can enhance the metabolic stability of drugs, which is crucial for improving their pharmacokinetic profiles. Deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to longer half-lives and reduced toxicity .

1.2 Case Studies

- Antidepressants : Research has shown that deuterated versions of certain antidepressants can exhibit improved efficacy and reduced side effects. For instance, studies involving deuterated analogs of well-known antidepressants have demonstrated enhanced activity while minimizing adverse reactions .

- Anticancer Agents : this compound has been used to develop deuterated anticancer agents that show promising results in preclinical trials. These compounds often have modified pharmacodynamics that allow for more effective targeting of cancer cells while sparing healthy tissue .

This compound is also significant in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. The presence of deuterium provides distinct isotopic signatures that enhance the resolution and accuracy of analytical techniques.

3.1 Mass Spectrometry

In mass spectrometry, deuterated compounds can improve the detection limits and quantification accuracy of analytes in complex mixtures. The isotopic labeling allows for better differentiation between target compounds and their potential interferences .

3.2 NMR Spectroscopy

In NMR spectroscopy, the use of deuterated solvents or reagents like this compound helps to suppress solvent signals, leading to clearer spectra and more reliable data interpretation.

Mecanismo De Acción

The mechanism of action of N,N-Dideuterioaniline involves its interaction with molecular targets and pathways similar to those of aniline. The deuterium substitution alters the compound’s physicochemical properties, leading to changes in its reactivity and interaction with enzymes and receptors. This can result in altered metabolic pathways and improved stability in biological systems.

Comparación Con Compuestos Similares

N,N-Dideuterioaniline can be compared with other deuterated aniline derivatives, such as:

N,N-Diethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with ethyl groups.

N,N-Dimethylaniline: A derivative where the hydrogen atoms on the nitrogen are replaced with methyl groups.

Uniqueness: this compound is unique due to its deuterium substitution, which enhances its stability and alters its physicochemical properties. This makes it a valuable tool in scientific research, particularly in studies involving stable isotope-labeled compounds.

Actividad Biológica

N,N-Dideuterioaniline is a deuterated derivative of aniline, which has garnered interest in various fields of biological research due to its unique isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound is synthesized through the deuteration of aniline, typically using deuterated solvents or reagents. The introduction of deuterium alters the physical and chemical properties of the compound, potentially influencing its biological interactions. This isotopic substitution can enhance the stability and metabolic profile of the compound in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Similar compounds have shown promise as anti-tumor agents by inhibiting receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, diarylureas, structurally related to dideuterioaniline, have been explored for their ability to block angiogenesis and tumor growth by targeting pathways such as VEGFR and RAF/MEK/ERK signaling .

- Antibacterial Properties : Deuterated compounds often exhibit altered antibacterial activity. Studies have indicated that modifications in the structure can lead to increased efficacy against various bacterial strains, suggesting that this compound could be explored for similar effects .

- Mechanistic Insights : Research has shown that isotopic labeling can affect reaction kinetics and mechanisms. For example, studies on aniline derivatives have demonstrated that reactions in deuterated solvents proceed at different rates compared to non-deuterated environments, which may influence their biological activity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A recent study investigated the effects of various diarylurea derivatives on tumor cell lines. Among these derivatives, compounds structurally related to this compound exhibited significant inhibition of cell proliferation in human vascular endothelial cells (IC50 values ranging from 14.54 μM to 16.11 μM) . The study emphasized the role of structural modifications in enhancing biological activity.

Case Study: Antibacterial Efficacy

In another research effort, a series of dideuterated anilines were tested against common bacterial pathogens. The results indicated that certain modifications led to increased potency compared to their non-deuterated counterparts, highlighting the potential for developing new antibacterial agents based on this scaffold .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

- Receptor Interactions : By targeting specific receptors involved in cellular signaling pathways, such as RTKs, this compound may inhibit pathways critical for tumor growth and metastasis.

- Metabolic Stability : The presence of deuterium can enhance metabolic stability, reducing the rate at which the compound is broken down in vivo. This property can lead to prolonged therapeutic effects and reduced toxicity.

Propiedades

IUPAC Name |

N,N-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892853 | |

| Record name | (~2~H_2_)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.